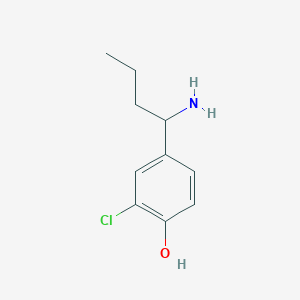
4-(1-Aminobutyl)-2-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminobutyl)-2-chlorophenol is an organic compound with a phenolic structure substituted with an aminobutyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)-2-chlorophenol can be achieved through several methods. One common approach involves the alkylation of 2-chlorophenol with 1-bromobutane, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of protective groups and subsequent deprotection steps may also be incorporated to achieve the desired product.
化学反应分析
Types of Reactions
4-(1-Aminobutyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or thiourea can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones or chlorinated quinones.
Reduction: Secondary or tertiary amines.
Substitution: Phenolic ethers or thioethers.
科学研究应用
4-(1-Aminobutyl)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(1-Aminobutyl)-2-chlorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(1-Aminobutyl)-2-fluorophenol: Similar structure with a fluorine atom instead of chlorine.
4-(1-Aminobutyl)-2-bromophenol: Similar structure with a bromine atom instead of chlorine.
4-(1-Aminobutyl)-2-iodophenol: Similar structure with an iodine atom instead of chlorine.
Uniqueness
4-(1-Aminobutyl)-2-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its halogenated analogs.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
4-(1-aminobutyl)-2-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h4-6,9,13H,2-3,12H2,1H3 |
InChI 键 |
XDJRPSLAPOPZFN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=CC(=C(C=C1)O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


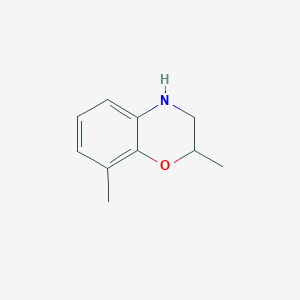

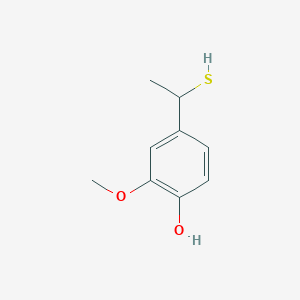
![N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide](/img/structure/B15271785.png)
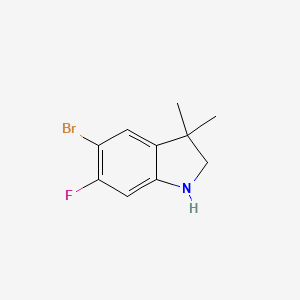


![Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B15271827.png)
![1-{[1-(3-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B15271833.png)
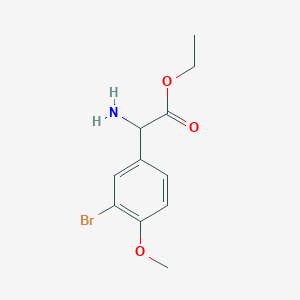
![5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B15271844.png)
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B15271849.png)
amine](/img/structure/B15271850.png)
![1-Propyl-1,8-diazaspiro[4.5]decane](/img/structure/B15271852.png)
